molecular formula C10H5ClF4O2 B2584220 2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione CAS No. 886494-03-7

2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Cat. No.: B2584220
CAS No.: 886494-03-7
M. Wt: 268.59
InChI Key: BZEDPIVSWGNNHS-UHFFFAOYSA-N
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Description

2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a synthetic organic compound with the molecular formula C10H6ClF4O2 It is characterized by the presence of both chloro and fluoro substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to chlorination using thionyl chloride to introduce the chloro group. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chloro and fluoro can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the chloro and additional fluoro substituents.

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Contains a methyl group instead of a chloro group.

    4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: Contains a thienyl group instead of a phenyl group.

Uniqueness

2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF4O2/c11-7(9(17)10(13,14)15)8(16)5-1-3-6(12)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDPIVSWGNNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(=O)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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